molecular formula C12H22FNO3 B15310917 Tert-butyl 4-(2-fluoro-1-hydroxyethyl)piperidine-1-carboxylate

Tert-butyl 4-(2-fluoro-1-hydroxyethyl)piperidine-1-carboxylate

Cat. No.: B15310917
M. Wt: 247.31 g/mol
InChI Key: ONHIEMVPOOGNOH-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-fluoro-1-hydroxyethyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of a tert-butyl group, a fluorine atom, and a hydroxyl group attached to the piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(2-fluoro-1-hydroxyethyl)piperidine-1-carboxylate typically involves multiple steps

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high pressures and temperatures. The process would be optimized to maximize yield and minimize by-products, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-(2-fluoro-1-hydroxyethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophiles like sodium azide (NaN₃) can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives depending on the specific conditions.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Derivatives with different substituents replacing the fluorine atom.

Scientific Research Applications

Tert-butyl 4-(2-fluoro-1-hydroxyethyl)piperidine-1-carboxylate has several applications in scientific research:

  • Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: The compound may be used in biological studies to understand the role of piperidine derivatives in biological systems.

  • Industry: The compound can be used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which tert-butyl 4-(2-fluoro-1-hydroxyethyl)piperidine-1-carboxylate exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact pathways involved would depend on the biological context and the specific derivatives formed.

Comparison with Similar Compounds

Tert-butyl 4-(2-fluoro-1-hydroxyethyl)piperidine-1-carboxylate can be compared with other piperidine derivatives, such as:

  • Piperidine: The parent compound without any substituents.

  • N-ethylpiperidine: Piperidine with an ethyl group attached.

  • N-methylpiperidine: Piperidine with a methyl group attached.

Uniqueness: The presence of the tert-butyl group and the fluorine atom makes this compound unique compared to other piperidine derivatives. These modifications can significantly alter the compound's chemical properties and biological activity.

Properties

Molecular Formula

C12H22FNO3

Molecular Weight

247.31 g/mol

IUPAC Name

tert-butyl 4-(2-fluoro-1-hydroxyethyl)piperidine-1-carboxylate

InChI

InChI=1S/C12H22FNO3/c1-12(2,3)17-11(16)14-6-4-9(5-7-14)10(15)8-13/h9-10,15H,4-8H2,1-3H3

InChI Key

ONHIEMVPOOGNOH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(CF)O

Origin of Product

United States

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